11-(Methylamino)undecanoic acid

Description

Contextualization of Long-Chain Amino Acids and Derivatives in Organic Chemistry

Long-chain amino acids are bifunctional molecules, meaning they possess two different reactive functional groups: a carboxylic acid (-COOH) and an amino group (-NH2), separated by a lengthy hydrocarbon chain. This dual functionality makes them valuable building blocks in synthesis. The long alkyl chain imparts hydrophobicity, influencing properties like solubility and melting point, and can play a role in how these molecules self-assemble or interact with biological membranes. rsc.org

The ability to modify, or functionalize, the amino group opens up a vast array of chemical possibilities. N-functionalization involves the attachment of various groups to the nitrogen atom of the amino group. A common and significant modification is N-methylation, the addition of a methyl group (-CH3). monash.edu This seemingly simple addition can have profound effects on the molecule's properties. For instance, N-methylation is known to increase a molecule's lipophilicity, which can enhance its solubility in non-aqueous solvents and improve its ability to permeate biological membranes. monash.edu This is a critical consideration in the design of new therapeutic agents. monash.edu

Significance of 11-(Methylamino)undecanoic Acid within the Undecanoic Acid Family

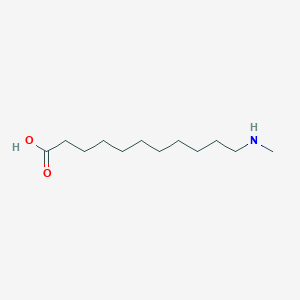

This compound, with the CAS number 7408-80-2, is a specific member of the N-functionalized undecanoic acid family. bldpharm.comallchemblock.commolaid.comacrotein.coma2bchem.com Its structure consists of an eleven-carbon chain, with a carboxylic acid group at one end and a methylamino group (-NHCH3) at the other.

The significance of this particular compound lies in its hybrid nature. It combines the features of a long-chain fatty acid with those of a secondary amine. This structure suggests potential applications in areas where surface activity and modified polarity are important. The presence of the N-methyl group, as opposed to the primary amino group in its precursor 11-aminoundecanoic acid, alters the hydrogen bonding capabilities of the molecule. This can influence its use in the synthesis of polymers, leading to materials with different physical properties, such as increased solubility and lower melting points, when compared to their non-methylated counterparts. tandfonline.com

While much of the industrial focus for undecanoic acid derivatives has been on the production of Polyamide 11 (Nylon-11) from 11-aminoundecanoic acid, the N-methylated version represents a step towards creating more specialized polymers and molecules. researchgate.net The modification of the amide linkages in polyamides through N-methylation is a known strategy to alter their properties for specific applications. tandfonline.comresearchgate.net

Historical Development and Emerging Research Trajectories for N-Functionalized Undecanoic Acids

The development of N-functionalized undecanoic acids is intrinsically linked to the broader history of amino acid and polymer chemistry. The industrial-scale production of 11-aminoundecanoic acid, primarily derived from castor oil, paved the way for the exploration of its derivatives. researchgate.net The synthesis of N-alkylated amino acids has been a subject of considerable research, with various methods being developed over the years. nih.gov These methods often involve the protection of one functional group while the other is being modified.

A significant trajectory in this field is the development of more efficient and sustainable methods for N-alkylation. Modern synthetic strategies aim to carry out these transformations with fewer steps and less waste. For example, direct catalytic N-alkylation of unprotected amino acids using alcohols is an area of active research, offering a greener alternative to traditional methods that use stoichiometric reagents. nih.gov

Emerging research is also exploring the use of N-functionalized long-chain amino acids in the development of "smart" materials and in biomedical applications. The ability to fine-tune the properties of these molecules by altering the N-substituent makes them attractive candidates for creating new surfactants, drug delivery systems, and biocompatible materials. nih.gov The study of N-methylated polyamides, for instance, has shown that this modification can impact the material's biodegradability and mechanical properties like tensile strength and elongation at break. rsc.orgrsc.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 7408-80-2 | C12H25NO2 | 215.33 |

| 11-Aminoundecanoic acid | 2432-99-7 | C11H23NO2 | 201.31 |

| Undecanoic acid | 112-37-8 | C11H22O2 | 186.29 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H25NO2 |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

11-(methylamino)undecanoic acid |

InChI |

InChI=1S/C12H25NO2/c1-13-11-9-7-5-3-2-4-6-8-10-12(14)15/h13H,2-11H2,1H3,(H,14,15) |

InChI Key |

PPUISJYZMGRCNH-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 11 Methylamino Undecanoic Acid

Reactions Involving the Secondary Amine Moiety

The secondary amine group (-NH(CH₃)) in 11-(methylamino)undecanoic acid is a nucleophilic center, owing to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of bond-forming reactions.

Acylation and Amidation Reactions

The nitrogen atom of the secondary amine can readily react with acylating agents such as acid chlorides, acid anhydrides, and esters through nucleophilic acyl substitution. byjus.comlibretexts.org This reaction, known as acylation, results in the formation of a tertiary amide. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (like HCl) generated during the reaction, which drives the equilibrium towards the product. byjus.comstackexchange.com

The general mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride, carboxylate). libretexts.org Because the resulting tertiary amide is significantly less nucleophilic than the starting secondary amine, over-acylation does not occur. openstax.org

Table 1: Examples of Acylation Reactions

| Acylating Agent | Reagent/Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, DCM, 0°C to RT | N-Acetyl-N-methyl-11-aminoundecanoic acid |

| Acetic anhydride | Water, open air | N-Acetyl-N-methyl-11-aminoundecanoic acid researchgate.net |

| Benzoyl chloride | Iodine, solvent-free, RT | N-Benzoyl-N-methyl-11-aminoundecanoic acid tandfonline.com |

Formation of Nitrogen-Containing Heterocycles

While the long, flexible 11-carbon chain makes direct intramolecular cyclization to form common small-ring heterocycles challenging, this compound can serve as a building block for nitrogen-containing heterocycles through intermolecular reactions or by intramolecular reactions after modification. For instance, an intramolecular reaction between the amine and the carboxylic acid group under high heat can lead to the formation of a large-ring lactam (a cyclic amide). This reaction involves the formation of an ammonium (B1175870) carboxylate salt, which then dehydrates to form the amide bond. libretexts.org

More complex heterocycles can be synthesized using this molecule as a starting material. For example, reactions involving both the amine and the carboxylic acid with other difunctional molecules can lead to the formation of various heterocyclic systems. The principles of forming nitrogen heterocyles often rely on the cyclization of aliphatic amino acids or their derivatives. quirkyscience.com

Alkylation and Arylation Processes

Alkylation: The secondary amine can be alkylated by reaction with alkyl halides via nucleophilic aliphatic substitution. wikipedia.org This reaction converts the secondary amine into a tertiary amine. However, a significant challenge in the alkylation of secondary amines is the potential for overalkylation. The tertiary amine product is also nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium salt. openstax.orgucalgary.cachemistrystudent.com Using specific reaction conditions, such as employing an excess of the amine or using alternative alkylating agents like secondary alcohols with a catalyst, can help to control the reaction and favor the formation of the tertiary amine. acs.orgmasterorganicchemistry.comorganic-chemistry.org

Arylation: The introduction of an aryl group onto the nitrogen atom (arylation) can be achieved through several modern synthetic methods. These include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the amine with an aryl halide. nih.gov Another approach involves reaction with arynes, which are highly reactive intermediates. rsc.orgrsc.org These methods provide efficient routes to N-aryl derivatives under relatively mild conditions.

Table 2: Alkylation and Arylation Reactions

| Reactant | Catalyst/Conditions | Product Type |

|---|---|---|

| Methyl iodide | Excess amine | N,N-Dimethyl-11-aminoundecanoic acid (tertiary amine) & Quaternary salt |

| Benzyl bromide | Base (e.g., K₂CO₃) | N-Benzyl-N-methyl-11-aminoundecanoic acid |

| Chlorobenzene | Pd(OAc)₂, RuPhos, NaOt-Bu | N-Methyl-N-phenyl-11-aminoundecanoic acid nih.gov |

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is the other key reactive site in this compound. It can undergo a variety of transformations, including nucleophilic acyl substitution, reduction, and oxidation. jackwestin.comjove.com

Esterification and Amide Bond Formation

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst (commonly H₂SO₄ or HCl) to form esters. chemguide.co.uk This reversible reaction is known as the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.combyjus.com To favor product formation, the water is typically removed as it is formed, or an excess of the alcohol is used. masterorganicchemistry.com

Amide Bond Formation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium carboxylate salt. jackwestin.comlibretexts.org To facilitate this reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). jackwestin.comkhanacademy.org The carboxylic acid first adds to the DCC, which activates the carbonyl group for nucleophilic attack by an amine, leading to the formation of the amide bond. khanacademy.org

Table 3: Esterification and Amide Formation

| Reactant | Reagent/Conditions | Product |

|---|---|---|

| Methanol | H₂SO₄ (catalyst), heat | Methyl 11-(methylamino)undecanoate |

| Ethanol | HCl (gas), heat | Ethyl 11-(methylamino)undecanoate |

| Benzylamine | DCC, DCM | N-Benzyl-11-(methylamino)undecanamide |

Reduction and Oxidation Pathways

Reduction: Carboxylic acids are resistant to reduction by mild reducing agents. Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) followed by an acidic workup, are required to reduce a carboxylic acid to a primary alcohol. chemistrysteps.combritannica.comchemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this transformation. jackwestin.comchemistrysteps.com The mechanism involves the deprotonation of the acid by the hydride reagent, followed by the nucleophilic addition of a hydride ion to the carbonyl carbon. chemistrysteps.comjove.com Borane (BH₃) is another effective reagent that can selectively reduce carboxylic acids in the presence of other functional groups. chemistrysteps.comjove.com

Oxidation: The carboxyl carbon is in a high oxidation state (+3), making further oxidation difficult. quora.comstackexchange.com Under very harsh conditions with strong oxidizing agents, carboxylic acids can undergo oxidative decarboxylation, where the carboxyl group is removed as carbon dioxide (CO₂). quora.comlibretexts.org For example, the Hunsdiecker reaction involves the conversion of a carboxylic acid to its silver salt, followed by treatment with bromine to yield an alkyl bromide with one less carbon atom, with the carboxyl carbon being lost as CO₂. libretexts.org

Transformations of the Alkyl Chain

The eleven-carbon saturated alkyl chain of this compound is generally considered to be the least reactive portion of the molecule under typical laboratory conditions. However, under specific and often forcing conditions, this chain can undergo functionalization. These transformations can be broadly categorized into functionalization at terminal positions and intramolecular cyclization reactions.

Functionalization at Terminal Positions

Achieving selective functionalization at the terminal methyl group (ω-position) or the methylene (B1212753) group adjacent to the carboxylic acid (α-position) of a long alkyl chain is a significant challenge in synthetic chemistry due to the chemical inertness of C-H bonds. However, several strategies developed for the functionalization of long-chain alkanes and fatty acids could plausibly be applied to this compound, likely requiring protection of the more reactive amino and carboxyl groups.

Potential Functionalization Reactions:

| Reaction Type | Reagents and Conditions | Potential Product | Plausibility for this compound |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | ω-Bromo-11-(methylamino)undecanoic acid | Plausible, but likely to result in a mixture of constitutional isomers due to the statistical nature of free-radical attack on the alkyl chain. The presence of the electron-withdrawing carboxyl group would disfavor halogenation at positions close to it. |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | Dicarboxylic acids (via chain cleavage) or keto acids | Possible under harsh conditions, but would likely lead to degradation of the molecule, including oxidation of the methylamino group. |

| Enzymatic Hydroxylation | Cytochrome P450 enzymes | ω-Hydroxy-11-(methylamino)undecanoic acid | Highly plausible in a biochemical context. Certain enzymes exhibit high regioselectivity for terminal oxidation of long-chain fatty acids. |

| Remote C-H Activation | Transition metal catalysts (e.g., Pd, Rh, Ir) | Terminally functionalized derivatives (e.g., esters, ethers) | An emerging area of research that could offer a synthetic route to terminal functionalization, though specific application to this substrate has not been reported. |

Detailed Research Findings:

While no studies have been published on the terminal functionalization of this compound itself, research on analogous long-chain fatty acids provides valuable insights. For instance, certain microbial cytochrome P450 enzymes have been shown to selectively hydroxylate the terminal methyl group of fatty acids like lauric acid and myristic acid. This enzymatic approach offers a level of regioselectivity that is difficult to achieve with traditional chemical methods.

Furthermore, recent advances in organometallic chemistry have demonstrated the potential for transition metal-catalyzed remote C-H functionalization of long-chain aliphatic molecules. These methods often employ a directing group to guide the catalyst to a specific C-H bond. In the case of this compound, the carboxyl or a derivatized amino group could potentially serve as such a directing group, although this remains a hypothetical application.

Intramolecular Cyclization Reactions

The long, flexible alkyl chain of this compound provides the possibility for intramolecular cyclization to form large-ring structures (macrocycles), specifically macrocyclic lactams (macrolactams) through the reaction of the amino group with the carboxylic acid group. While this is a reaction of the terminal functional groups, the nature of the alkyl chain (its length and flexibility) is critical for the feasibility and yield of the cyclization.

Intramolecular reactions involving C-H bonds of the alkyl chain itself to form carbocyclic rings are also theoretically possible, though they would require highly reactive intermediates and specific reaction conditions.

Plausible Intramolecular Cyclization Reactions:

| Reaction Type | Key Intermediate/Conditions | Product Type | Role of the Alkyl Chain |

| Macrolactamization | High dilution, peptide coupling reagents | 12-membered macrolactam | The length and flexibility of the undecyl chain are crucial for allowing the terminal amino and carboxyl groups to come into proximity for reaction. |

| Radical Cyclization | Radical initiator, precursor with a radical acceptor | Carbocyclic derivative | A radical generated on the alkyl chain could, in principle, attack another position on the chain or a functional group. This is highly speculative for this substrate. |

| Transition Metal-Catalyzed C-H Activation/Cyclization | Transition metal catalyst | Fused or spirocyclic systems | A metal-catalyzed C-H activation at one position on the chain followed by insertion into another C-H bond or reaction with a functional group could lead to cyclization. This is a frontier area of research. |

Detailed Research Findings:

The synthesis of macrocyclic lactams from ω-amino acids is a well-established field. The success of such reactions is highly dependent on the principle of high dilution to favor intramolecular over intermolecular reactions, which would lead to polymerization. The undecyl chain of this compound provides the necessary length and conformational flexibility to form a thermodynamically stable 12-membered ring.

Direct cyclization involving the C-H bonds of the alkyl chain is less precedented for this type of molecule. However, studies on the radical-mediated cyclization of long-chain alkanes and the transition metal-catalyzed C-H functionalization of aliphatic chains suggest that such transformations are theoretically feasible, although they would likely suffer from a lack of selectivity and require specialized catalytic systems.

Mechanistic Studies of Key Chemical Transformations

Due to the limited experimental data on the alkyl chain reactivity of this compound, mechanistic studies are largely based on theoretical considerations and analogies to well-studied systems.

Macrolactamization Mechanism: The mechanism of macrolactamization typically involves the activation of the carboxylic acid group to make it more electrophilic. This can be achieved using a variety of peptide coupling reagents. The activated carboxyl group is then attacked by the nucleophilic methylamino group in an intramolecular fashion. The flexible undecyl chain adopts a conformation that brings the reacting groups into proximity, facilitating this ring-closing step. The final step is the departure of the activating group to yield the stable macrolactam.

Hypothetical C-H Functionalization Mechanisms:

Free-Radical Mechanism: In a hypothetical free-radical halogenation, the reaction would proceed via a classic chain reaction mechanism involving initiation (formation of a halogen radical), propagation (hydrogen abstraction from the alkyl chain to form an alkyl radical, followed by reaction of the alkyl radical with a halogen molecule), and termination steps. The regioselectivity would be low due to the similar reactivity of the numerous secondary C-H bonds.

Enzymatic Mechanism: The mechanism of enzymatic hydroxylation by cytochrome P450 enzymes involves the generation of a highly reactive iron-oxo species within the enzyme's active site. The long alkyl chain of the substrate binds in a specific orientation within the active site, and the iron-oxo species abstracts a hydrogen atom from the terminal methyl group. The resulting alkyl radical then recombines with the hydroxyl group bound to the iron center to give the ω-hydroxylated product. The high regioselectivity is a result of the specific binding of the substrate in the enzyme's active site.

Organometallic C-H Activation Mechanism: The mechanism of transition metal-catalyzed remote C-H functionalization is complex and varies depending on the metal and ligands used. A common proposed mechanism involves the coordination of a directing group (e.g., the carboxyl group) to the metal center. The metal then inserts into a C-H bond of the alkyl chain to form a metallacyclic intermediate. Through a process of β-hydride elimination and re-insertion (chain-walking), the metal can migrate along the alkyl chain until it reaches the thermodynamically favored terminal position, where subsequent functionalization occurs.

Role As a Building Block and Precursor in Advanced Chemical Synthesis

Monomer for Polymer and Macromolecular Synthesis

The presence of both an amine and a carboxylic acid group in 11-(Methylamino)undecanoic acid allows it to undergo polymerization to form polyamides. The N-methyl group significantly influences the properties of the resulting polymers compared to their non-methylated counterparts.

11-Aminoundecanoic acid is the monomer for Polyamide 11 (PA11), a high-performance bio-based polymer known for its excellent mechanical properties and chemical resistance. The N-methylation of this monomer to form this compound offers a strategy to modify the properties of PA11. A key application of N-alkylated 11-aminoundecanoic acid derivatives is in the creation of internally plasticized copolyamides. google.com These modified polyamides exhibit increased flexibility and transparency, which is advantageous for applications such as medical catheters. google.com

The introduction of the methyl group on the nitrogen atom of the amide linkage disrupts the regular hydrogen bonding network that is characteristic of traditional polyamides like PA11. This disruption leads to a decrease in crystallinity and melting point, and an increase in flexibility. While specific data on the homopolymer of this compound is not extensively documented in public literature, the principles of N-alkylation in polyamides suggest a material with distinct properties from standard PA11.

Table 1: Comparison of Potential Properties of Polyamide 11 and N-Methylated Polyamide 11

| Property | Polyamide 11 (from 11-aminoundecanoic acid) | N-Methylated Polyamide 11 (from this compound) (Predicted) |

| Monomer | 11-aminoundecanoic acid | This compound |

| Hydrogen Bonding | Extensive, between amide N-H and C=O groups | Disrupted, no N-H for hydrogen bonding |

| Crystallinity | Semi-crystalline | Lower crystallinity, more amorphous |

| Melting Point | Relatively high | Lower melting point |

| Flexibility | Good | Enhanced flexibility |

| Solubility | Limited to specific solvents | Improved solubility in organic solvents |

This table is based on general principles of polyamide chemistry and a patent on N-alkylated polyamides. google.com

This compound can be used as a comonomer in the synthesis of copolymers and block copolymers to tailor the properties of the final material. By incorporating units of this compound into a polyamide chain, it is possible to introduce sites with altered polarity, flexibility, and solvent affinity. For instance, copolyamides of 11-aminoundecanoic acid and N-alkyl-11-aminoundecanoic acids are known to possess a combination of flexibility and transparency, along with excellent electrical properties that are independent of humidity. google.com This makes them suitable for specialized applications where such a combination of properties is required.

Design and Synthesis of Complex Organic Architectures

The bifunctional nature of this compound, with its long, flexible spacer, makes it an attractive component for the construction of complex organic molecules.

Macrocycles are of significant interest in medicinal chemistry and materials science. N-methylated amino acids are frequently incorporated into macrocyclic peptides to enhance their conformational rigidity, membrane permeability, and resistance to enzymatic degradation. nih.govacs.orgnih.govnih.gov While much of the research focuses on N-methylated α-amino acids, the principles can be applied to long-chain amino acids like this compound.

The use of this compound as a linker in a macrocyclic structure can provide a long, flexible segment. The N-methyl group can influence the conformational preferences of this linker, potentially leading to macrocycles with specific shapes and binding properties. The synthesis of such macrocycles would typically involve the formation of an amide bond between the carboxylic acid of one molecule and the secondary amine of another, or through intramolecular cyclization.

A molecular scaffold is a central core from which multiple functional groups or molecules can be displayed. The structure of this compound, with a reactive group at each end of a long aliphatic chain, allows it to function as a linear scaffold. For example, the carboxylic acid end can be anchored to a solid support or coupled to one molecule, while the secondary amine at the other end is available for reaction with another molecule. The N-methyl group can provide steric hindrance that may influence the reactivity of the amine, and the resulting tertiary amide bond after acylation will have different properties compared to a secondary amide.

Integration into Advanced Chemical Probes and Ligands

The development of chemical probes and ligands with specific binding properties is crucial for studying biological systems and for drug discovery. The incorporation of N-methylated amino acids into peptides and other bioactive molecules is a known strategy to improve their pharmacokinetic properties. eurekaselect.comresearchgate.net N-methylation increases lipophilicity and can reduce the number of hydrogen bond donors, which can enhance membrane permeability and bioavailability. monash.edu

Synthesis of Ligands for Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The functional groups on this compound, the secondary amine and the carboxylate group, can both act as donor sites for metal ions. This allows the molecule to be incorporated into the synthesis of multidentate ligands, which are crucial for creating stable metal complexes.

The long aliphatic chain of this compound can serve as a flexible spacer, allowing the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. By modifying the amine or carboxyl group, or by linking multiple units of the acid together, complex polydentate ligands can be synthesized. These ligands can chelate metal ions, forming stable structures with applications in catalysis, materials science, and diagnostics.

Table 1: Potential Coordination Modes of this compound Derivatives

| Functional Group | Potential Donor Atom(s) | Coordination Behavior |

| Carboxylate (-COO⁻) | Oxygen | Can act as a monodentate or bidentate ligand, bridging metal centers. |

| Methylamino (-NHCH₃) | Nitrogen | Acts as a monodentate ligand, coordinating to a single metal center. |

| Amide (derived) | Oxygen, Nitrogen | Can be formed by reacting the amine or carboxyl group, providing additional coordination sites. |

Creation of Fluorescently Labeled Molecules

Fluorescent labeling is a cornerstone of modern biological and chemical research, enabling the visualization and tracking of molecules. This compound can be utilized as a linker component in the synthesis of fluorescent probes. Its bifunctional nature allows it to connect a fluorophore (a fluorescent molecule) to a target-specific moiety.

The general strategy involves reacting one terminus of the acid (e.g., the carboxylic acid) with a fluorescent dye and the other terminus (the amine) with a molecule that has an affinity for a specific biological target. The long, flexible ten-carbon chain acts as a spacer, physically separating the fluorophore from the target molecule. This separation can be crucial to prevent quenching of the fluorescence signal and to minimize steric hindrance that might interfere with the binding of the probe to its target. Unnatural fluorescent amino acids have become valuable tools, providing a method for labeling peptides and proteins with minimal disruption to their native structure and function. nih.gov

Application in Advanced Conjugation Chemistry

Conjugation chemistry involves the covalent linking of two or more molecules to create a new construct with combined or enhanced properties. The distinct reactivity of the amine and carboxylic acid groups in this compound makes it an excellent candidate for use in advanced conjugation strategies, particularly in the realm of biotechnology and medicine.

Functionalization of Biomolecular Scaffolds (e.g., peptides, proteins, DNA for structural or analytical tools)

Biomolecular scaffolds are complex structures, such as proteins or nucleic acids, that can be chemically modified to create novel tools for research or therapeutic purposes. This compound can be used to functionalize these scaffolds by acting as a spacer arm or linker.

For example, the carboxylic acid end of the molecule can be activated and reacted with amine groups present on the surface of a protein, such as the side chain of lysine (B10760008) residues. The terminal methylamino group is then available for the attachment of other molecules, such as drugs, imaging agents, or other biomolecules. The long alkyl chain provides distance between the scaffold and the attached molecule, which can be important for maintaining the biological activity of both components. This approach is conceptually similar to the use of other bifunctional molecules for modifying polymer scaffolds to enhance their biocompatibility and cellular interaction. ub.edu

Development of Bio-conjugatable Linkers

A key application of molecules like this compound is in the development of bifunctional linkers for creating bioconjugates. These linkers are critical components of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Table 2: Characteristics of this compound as a Linker Fragment

| Property | Description | Implication in Bioconjugation |

| Bifunctionality | Possesses both an amine and a carboxylic acid group. | Allows for sequential and controlled conjugation to two different molecules. |

| Chain Length | Ten-carbon aliphatic chain. | Provides significant spatial separation between conjugated entities, which can be critical for biological activity. |

| Flexibility | The alkyl chain is highly flexible. | Allows the conjugated molecules to adopt optimal orientations for interaction with their respective targets. |

| N-Methylation | Secondary amine group. | Increases lipophilicity and can prevent the formation of certain hydrogen bonds compared to a primary amine, potentially influencing solubility and cell permeability. |

Future Research Directions and Open Questions

Advancements in Asymmetric Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure compounds is crucial in fields like pharmaceuticals and materials science. For 11-(Methylamino)undecanoic acid, the nitrogen atom of the methylamino group is a potential prochiral center. Future research will likely focus on developing novel asymmetric synthetic routes to produce chiral derivatives of this compound.

One promising approach involves the use of chiral catalysts. Methodologies for the stereo-controlled preparation of tailor-made amino acids often employ chiral transition metal complexes, such as those with Ni(II), which have proven effective in synthesizing various non-standard amino acids. nih.gov The development of enzymatic synthesis methods also presents a significant opportunity. rsc.orgresearchgate.net Enzymes, with their inherent chirality, can offer highly selective pathways to specific stereoisomers under mild reaction conditions. Researchers may explore enzymes like N-methylalanine dehydrogenase, which catalyzes the reductive methylamination of pyruvate, as a model for developing biocatalysts for long-chain amino acids. nih.gov

Key research questions in this area will include:

The development of novel chiral ligands and metal complexes specifically designed for long-chain N-methylated amino acids.

The exploration and engineering of enzymes to achieve high enantioselectivity for the synthesis of chiral this compound derivatives.

The scalability and economic viability of these asymmetric synthetic methods for potential industrial applications.

Exploration of Novel Catalytic Pathways for Derivatization

The functional groups of this compound—the carboxylic acid and the secondary amine—are ripe for a wide range of chemical modifications. Future research is expected to delve into novel catalytic pathways to create a diverse library of derivatives with unique properties. The polar nature of amino acids typically necessitates derivatization to enhance their volatility and reactivity for certain analytical and synthetic procedures. sigmaaldrich.com

Catalytic strategies could include:

Cross-coupling reactions: Palladium-catalyzed reactions, for instance, could be adapted to couple aryl or other functional groups to the amino acid backbone, opening up possibilities for creating new electronic or photophysically active molecules. semanticscholar.org

C-H activation: Direct functionalization of the undecyl chain through catalytic C-H activation would provide an efficient way to introduce new functionalities along the backbone without pre-functionalization, a rapidly advancing area in organic synthesis.

Biocatalysis: The use of enzymes to catalyze specific derivatization reactions could lead to highly selective and environmentally friendly synthetic processes. acs.org

The derivatization of the terminal carboxylic acid could lead to the formation of esters, amides, and other functionalities, while the secondary amine provides a handle for further N-alkylation or acylation. monash.edu These modifications can significantly alter the compound's physical and chemical properties, such as its solubility, melting point, and ability to self-assemble.

Development of Advanced Spectroscopic Probes Utilizing the Compound

The long aliphatic chain of this compound makes it an excellent scaffold for the development of spectroscopic probes. By attaching chromophores or fluorophores to either the carboxylic acid or the amino group, researchers can create molecules designed to investigate specific biological or chemical environments.

Future research in this area may focus on:

Fluorescent Probes: Attaching environmentally sensitive dyes to the molecule could create probes that report on local polarity, viscosity, or the presence of specific ions. The long chain could act as a tether to insert the probe into lipid membranes or other hydrophobic environments. rsc.org The development of unnatural amino acids as site-specific spectroscopic probes is an active area of research. upenn.edu

NMR Probes: Isotopically labeling the compound (e.g., with ¹³C or ¹⁵N) at specific positions would allow for detailed NMR studies of its interactions with other molecules or its dynamics within a larger assembly.

Ratiometric Probes: Designing probes that exhibit a shift in their emission or absorption spectrum upon binding to an analyte can provide more accurate and quantitative measurements. acs.org

The ability to synthesize a library of such probes with varying chain lengths and functional heads would provide a powerful toolkit for studying complex systems, from biological membranes to polymer matrices.

Deeper Computational Insight into Complex Reaction Systems

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules like this compound. Density Functional Theory (DFT) and other ab initio methods can provide deep insights into reaction mechanisms, molecular geometries, and electronic properties. researchgate.netrsc.org

Future computational studies could explore:

Reaction Mechanisms: Simulating proposed catalytic derivatization or polymerization reactions can help elucidate the transition states and energy barriers involved, guiding the design of more efficient synthetic routes. nih.gov

Self-Assembly: Molecular dynamics simulations could be used to predict how this compound and its derivatives self-assemble into larger structures, such as micelles, vesicles, or monolayers. This is particularly relevant given the amphiphilic nature of the molecule.

Spectroscopic Properties: Computational methods can predict the spectroscopic signatures (e.g., NMR, IR, UV-Vis spectra) of novel derivatives, aiding in their experimental characterization. nih.gov

These computational approaches will be invaluable for rational design, allowing researchers to screen potential derivatives and reaction pathways in silico before committing to laboratory synthesis.

Integration into New Generations of Smart Materials and Functional Coatings

The unique bifunctional nature of this compound, with its long hydrophobic chain and polar head groups, makes it an attractive building block for smart materials and functional coatings.

Potential future applications include:

Self-Healing Polymers: The amino and carboxylic acid groups can participate in reversible non-covalent interactions, such as hydrogen bonding and ionic interactions, which could be exploited to create self-healing materials.

Functional Coatings: The molecule could be used to modify surfaces, imparting properties such as hydrophobicity, biocompatibility, or antimicrobial activity. Amino acid-based coatings are being explored for enhancing the durability and sustainability of finishes. capitalresin.com The long alkyl chain can form a protective barrier, while the functional groups can interact with the substrate or the environment. mdpi.com Amino-functionalized oxides are also being investigated for protective coatings. mdpi.com

Drug Delivery Systems: Derivatives of this compound could self-assemble into nanoparticles or vesicles for encapsulating and delivering therapeutic agents. The N-methylation of amino acids can improve the pharmacokinetic properties of peptide-based drugs. nih.goveurekaselect.comresearchgate.net

The ability to polymerize this molecule or incorporate it into existing polymer backbones opens up a vast design space for creating new materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.